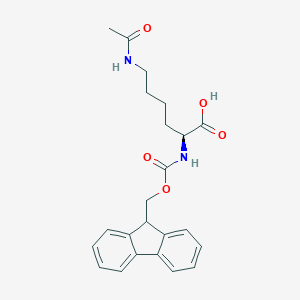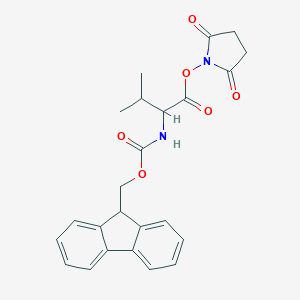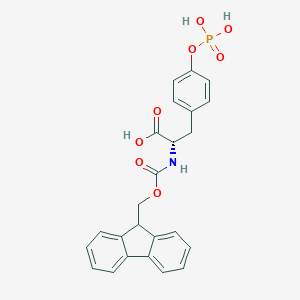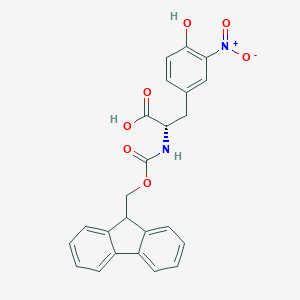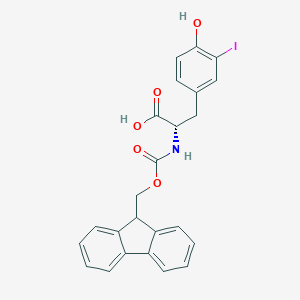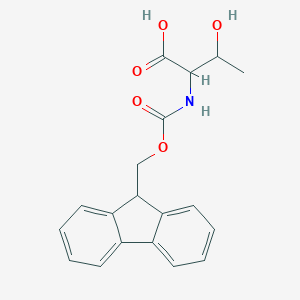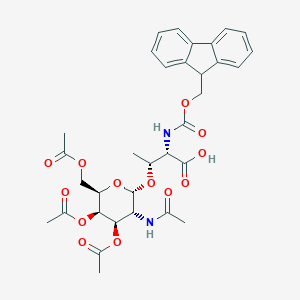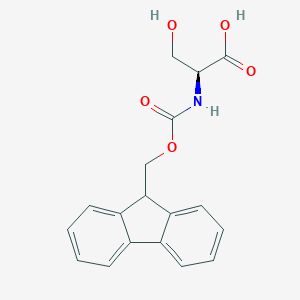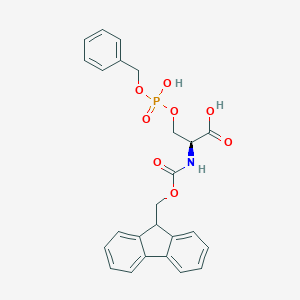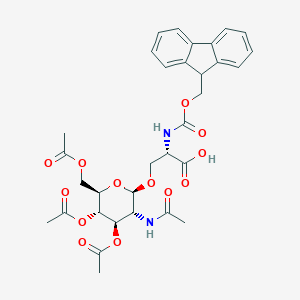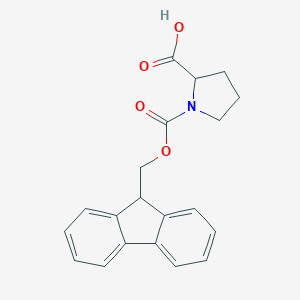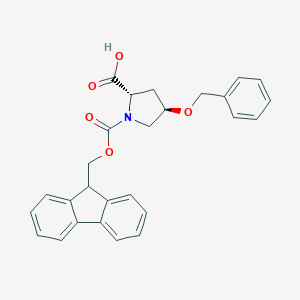![molecular formula C24H31ClN2O4 B557432 [(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride CAS No. 201004-29-7](/img/structure/B557432.png)
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride
描述
作用机制
Target of Action
Fmoc-Lys(Me)3-OH Chloride is a derivative of the amino acid lysine . The primary target of this compound is the amine group of lysine residues in peptide and protein synthesis . The Fmoc group is used to protect the amine group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly .
Biochemical Pathways
Fmoc-Lys(Me)3-OH Chloride is primarily involved in the synthesis of peptides and proteins . It is used as a building block in the formation of peptide linkers for monoclonal antibody-auristatin F conjugates . The compound plays a crucial role in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues .
Result of Action
The primary result of the action of Fmoc-Lys(Me)3-OH Chloride is the synthesis of peptides and proteins with specific properties . For example, it has been used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates have been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs for the treatment of cancer .
Action Environment
The action of Fmoc-Lys(Me)3-OH Chloride is influenced by various environmental factors. For instance, the compound is typically stored at temperatures between +2°C to +8°C . The reaction suitability of the compound is associated with Fmoc solid-phase peptide synthesis . The specific conditions of the peptide synthesis process, such as the pH, temperature, and solvent used, can significantly impact the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Fmoc-Lys(Me)3-OH chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates
Molecular Mechanism
The molecular mechanism of action of Fmoc-Lys(Me)3-OH chloride is primarily related to its role in peptide synthesis. It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride typically involves the protection of the amino group of lysine with a fluorenylmethyloxycarbonyl (Fmoc) group. The process includes:
Protection of Lysine: The ε-amino group of lysine is protected using Fmoc chloride in the presence of a base such as sodium bicarbonate.
Methylation: The protected lysine undergoes methylation using methyl iodide to introduce the trimethylammonium group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are protected and methylated using automated reactors.
化学反应分析
Types of Reactions
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group of lysine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
Deprotected Lysine: Removal of the Fmoc group yields free lysine derivatives.
科学研究应用
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is widely used in scientific research, particularly in:
Protein Studies: It is used to study lysine methylation, a crucial post-translational modification in proteins.
Cancer Research: The compound helps in understanding the role of lysine methylation in cancer pathogenesis and the development of inhibitors for histone lysine methyltransferases.
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
相似化合物的比较
Similar Compounds
Fmoc-Lys-OH: This compound lacks the trimethylammonium group and is used for studying unmodified lysine.
Fmoc-Lys(Me)2-OH: This compound has two methyl groups on the lysine residue and is used to study dimethylated lysine.
Uniqueness
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is unique due to its trimethylammonium group, which allows for the study of trimethylated lysine residues. This modification is crucial for understanding the regulation of protein function and the development of therapeutic agents targeting lysine methylation .
属性
IUPAC Name |
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-29-7 | |
| Record name | 1-Pentanaminium, 5-carboxy-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N,N,N-trimethyl-, chloride (1:1), (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


